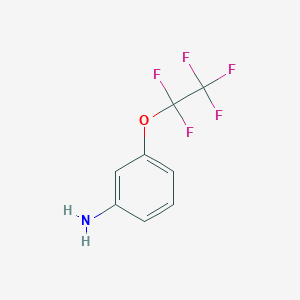

3-(Pentafluoroethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10,11)8(12,13)15-6-3-1-2-5(14)4-6/h1-4H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYANODHKVBDSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pentafluoroethoxy Aniline

Precursor Compounds and Starting Materials in 3-(Pentafluoroethoxy)aniline Synthesis

The introduction of the pentafluoroethoxy (–OCF₂CF₃) group is the defining step in the synthesis. This is typically achieved by reacting a nucleophilic precursor, such as a phenoxide, with an electrophilic source of the pentafluoroethyl group. One common method involves the reaction of a suitably substituted phenol (B47542) with tetrafluoroethylene (B6358150) (TFE) in the presence of a fluoride (B91410) ion catalyst.

Alternatively, hypervalent iodine reagents, analogous to the Togni reagents used for trifluoromethylation and trifluoromethoxylation, represent a modern approach for introducing fluoroalkyl groups. libretexts.orgbeilstein-journals.org While a specific reagent for pentafluoroethoxylation is not as commonly cited, the principle involves the transfer of an electrophilic "CF₃CF₂⁺" equivalent to a nucleophile.

A summary of potential fluorinated precursors is presented below.

| Fluorinated Precursor | Type | Potential Application |

| Tetrafluoroethylene (TFE) | Gaseous Reagent | Reaction with phenols to form pentafluoroethoxy ethers. |

| Pentafluoroethyl Iodide | Alkylating Agent | Used in radical or metal-catalyzed reactions. |

| Sources of Pentafluoroethoxide | Nucleophile | Salts like KOCF₂CF₃ or NaOCF₂CF₃ for SNAr or coupling reactions. |

A common and logical starting material is 3-nitrophenol (B1666305) . The phenol group provides a nucleophilic site for etherification with a pentafluoroethyl source. The nitro group serves a dual purpose: it activates the ring for certain reactions and, crucially, it is a well-established precursor to the aniline (B41778) group via reduction.

Another important class of precursors includes halogenated nitrobenzenes. Compounds like 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene are ideal substrates for Nucleophilic Aromatic Substitution (SNAr) reactions. nih.gov In this route, the halide acts as a leaving group, displaced by a pentafluoroethoxide nucleophile. The nitro group again serves as the activating group for the SNAr reaction and as the precursor to the final amine.

The strategic placement of substituents on these precursors is critical for directing subsequent reactions to the desired positions on the aromatic ring. libretexts.org

| Aromatic Precursor | Key Functional Groups | Primary Synthetic Route |

| 3-Nitrophenol | Hydroxyl (-OH), Nitro (-NO₂) | Etherification followed by nitro reduction. |

| 1-Fluoro-3-nitrobenzene | Fluorine (-F), Nitro (-NO₂) | Nucleophilic Aromatic Substitution (SNAr). nih.gov |

| 1-Chloro-3-nitrobenzene | Chlorine (-Cl), Nitro (-NO₂) | Nucleophilic Aromatic Substitution (SNAr). |

| 3-Bromoaniline | Bromine (-Br), Amine (-NH₂) | Palladium-catalyzed C-O coupling. |

Emerging and Sustainable Synthetic Approaches for this compound

The synthesis of specialized chemical compounds like this compound is increasingly guided by principles of sustainability and efficiency. Modern synthetic strategies are moving away from traditional, often harsh, methods towards greener, more controlled, and innovative chemical processes. These emerging approaches aim to reduce environmental impact, improve safety, and enhance reaction efficiency.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in the contemporary synthesis of this compound, addressing environmental and sustainability concerns. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.govtib.eu

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov For instance, in the formation of the aniline group, traditional methods like the reduction of a nitro group generate significant byproducts. Alternative methods, such as direct amination, are being explored to improve atom economy.

Use of Safer Solvents and Auxiliaries: Many organic reactions rely on volatile and often toxic solvents. Green chemistry promotes the use of safer alternatives, such as water, ionic liquids, or even solvent-free conditions. acsgcipr.org For the synthesis of anilines, reactions in aqueous media are being developed to replace hazardous organic solvents. semanticscholar.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste. tib.eu In the context of this compound synthesis, this involves employing catalytic systems for both the C-O bond formation to introduce the pentafluoroethoxy group and the C-N bond formation for the aniline moiety.

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. tib.eu Microwave-assisted synthesis is one such technique that can accelerate reactions, often leading to higher yields in shorter times and with less energy usage. researchgate.net

Use of Renewable Feedstocks: While not always directly applicable to highly specialized molecules like this compound, the principle of using renewable starting materials is a long-term goal in green chemistry. nih.gov

Flow Chemistry and Continuous Synthesis Protocols for this compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and control over reaction parameters. youtube.com This technology is well-suited for the synthesis of this compound, especially when dealing with potentially hazardous reagents or exothermic reactions.

In a flow chemistry setup, reagents are continuously pumped through a reactor, which can be a tube, coil, or microreactor. The small reactor volume enhances heat and mass transfer, allowing for precise temperature control and rapid mixing. youtube.com This is particularly beneficial for reactions that are difficult to control on a large scale in batch reactors.

Key advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reaction volumes minimize the risk associated with handling hazardous materials or performing highly energetic reactions.

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and better selectivity. youtube.com

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch process.

For example, the reduction of nitroaromatic compounds to anilines has been successfully performed in continuous flow reactors using packed-bed catalysts. This approach avoids the need for high-pressure hydrogen gas and allows for the continuous production of the aniline product. cmu.eduresearchgate.net Similarly, fluorination reactions have been successfully transferred to continuous flow mode, allowing for better control and safety. These principles and techniques are directly applicable to the industrial production of this compound.

Photochemical and Electrochemical Methods for the Generation of this compound Precursors

Photochemical and electrochemical methods represent innovative and sustainable alternatives for the synthesis of organic compounds, including precursors to this compound. These methods often proceed under mild conditions and can offer unique reactivity and selectivity compared to traditional thermal reactions.

Photochemical Methods:

Photochemistry utilizes light to initiate chemical reactions. acs.org A notable photochemical strategy for aniline synthesis involves a non-canonical cross-coupling approach that uses saturated cyclohexanones as aryl electrophile surrogates. acs.orgCurrent time information in Vanderburgh County, US. In this method, the condensation between an amine and a carbonyl group establishes the C-N bond, and a photoredox catalytic system is then used to aromatize the cyclohexene (B86901) ring to form the aniline. acs.orgCurrent time information in Vanderburgh County, US. This approach offers a way to bypass some of the selectivity issues associated with traditional aromatic chemistry. acs.orgCurrent time information in Vanderburgh County, US.

Another photochemical approach involves the difluoroalkylation of anilines using visible-light organocatalysis, which works via oxidative quenching to provide a range of difluoroalkyl anilines under mild conditions. acs.org

Electrochemical Methods:

Electrochemistry uses electrical energy to drive chemical transformations. This can be a very "green" method if the electricity is sourced from renewable resources. Electrochemical methods can be used for both the formation and functionalization of aromatic rings. For instance, the electrochemical polymerization of aniline has been investigated, demonstrating the use of electrochemistry to form C-N bonds. rsc.org

More recently, a potential-controlled electrochemical halogenation of anilines has been developed. nih.gov By precisely adjusting the electrode potential, the degree of halogenation can be selectively controlled to produce either mono- or dihalogenated anilines. nih.gov This level of control is difficult to achieve with conventional chemical methods. nih.gov Such a technique could be valuable in the synthesis of precursors to this compound, for example, by introducing a halogen handle for subsequent cross-coupling reactions.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficient synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key areas of focus include the development of advanced catalyst systems and a thorough understanding of solvent effects and reaction kinetics.

Catalyst Systems and Ligand Design for C-O and C-N Bond Formations

The synthesis of this compound likely involves two critical bond-forming steps: the formation of the aryl-oxygen bond (C-O) to introduce the pentafluoroethoxy group, and the formation of the aryl-nitrogen bond (C-N) to create the aniline functionality. The development of efficient catalyst systems, particularly those based on palladium and copper, has been instrumental in advancing these transformations.

C-N Bond Formation (e.g., Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.org The choice of ligand is critical for the success of this reaction, as it influences the catalyst's activity, stability, and selectivity. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. acs.org

For a substrate like a hypothetical 1-halo-3-(pentafluoroethoxy)benzene, the electron-donating nature of the pentafluoroethoxy group at the meta position would influence the reactivity of the aryl halide. The optimization of the Buchwald-Hartwig amination for such a substrate would involve screening various ligands and reaction conditions.

Table 1: Representative Ligands for Palladium-Catalyzed C-N Bond Formation

| Ligand | Structure | Key Features |

|---|---|---|

| XPhos | Highly effective for a broad range of aryl chlorides and bromides. | |

| t-BuXPhos | A derivative of XPhos with tert-butyl groups. | Often used for challenging couplings. |

| RuPhos | Effective for sterically hindered substrates. koreascience.kr |

| BrettPhos | A biaryl phosphine ligand. | Useful for a wide variety of cross-coupling reactions. |

This table presents examples of ligands commonly used in Buchwald-Hartwig amination and their general applications.

C-O Bond Formation:

The formation of the C-O bond to create the pentafluoroethereal linkage can also be achieved through transition-metal catalysis, often using copper or palladium. nih.govnih.gov Similar to C-N bond formation, the design of ligands is crucial for achieving high efficiency and selectivity in C-O coupling reactions.

Solvent Effects and Kinetic Studies in this compound Synthesis

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. nih.gov In the synthesis of this compound, particularly in steps involving nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings, the solvent's polarity, coordinating ability, and proticity are critical parameters. nih.govkoreascience.kr

Solvent Effects:

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly used in SNAr and cross-coupling reactions. Their high polarity helps to dissolve ionic intermediates and reagents, while their aprotic nature prevents the deactivation of nucleophiles through hydrogen bonding.

Ethereal Solvents: Solvents such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are frequently employed in palladium-catalyzed reactions.

Protic Solvents: While protic solvents like alcohols can sometimes retard nucleophilic substitution reactions by solvating the nucleophile, they can also play a beneficial role in certain mechanisms. koreascience.kr The interplay between protic solvents and counterions can be complex and may even promote the reaction under specific conditions. koreascience.kr

Table 2: Common Solvents and Their Properties Relevant to Synthesis

| Solvent | Dielectric Constant (20°C) | Type | Common Applications |

|---|---|---|---|

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | SNAr, Cross-coupling |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | SNAr, Cross-coupling |

| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Cross-coupling, Michael additions |

| Tetrahydrofuran (THF) | 7.6 | Ethereal | Grignard reactions, Pd-catalyzed couplings |

This table provides a summary of common solvents and their general use in relevant synthetic transformations.

Kinetic Studies:

Process Intensification Strategies for Industrial Scale-Up Considerations

The industrial-scale synthesis of this compound, a key intermediate in the production of various agrochemicals and pharmaceuticals, presents several challenges that can be addressed through process intensification (PI). These strategies aim to develop smaller, safer, and more energy-efficient processes. By moving from traditional batch processing to continuous manufacturing, significant improvements in yield, safety, and cost-effectiveness can be achieved. Key process intensification strategies applicable to the synthesis of this compound include the adoption of continuous flow reactors, particularly microreactors, and the implementation of advanced process control and automation.

The synthesis of fluorinated anilines often involves highly exothermic reactions and the use of hazardous reagents. google.com Continuous flow chemistry offers a powerful solution to mitigate these risks. ru.nlnih.gov By conducting reactions in the small, confined channels of a microreactor, heat and mass transfer are significantly enhanced compared to large batch reactors. nih.gov This superior control over reaction parameters prevents the formation of hot spots, reduces the risk of thermal runaways, and minimizes the formation of byproducts, leading to higher product purity. google.com

One of the critical steps in the synthesis of anilines is the reduction of a nitro group. nih.gov Traditional methods often require high-pressure hydrogenation and metal catalysts, which can be hazardous and costly on an industrial scale. nih.govgoogle.com A continuous chemoenzymatic approach using an immobilized nitroreductase in a packed-bed reactor offers a sustainable and safer alternative. nih.govgoogle.com This method avoids the use of high-pressure hydrogen gas and precious-metal catalysts, operating at room temperature and pressure in an aqueous buffer. nih.govgoogle.com The integration of a continuous extraction module allows for the simultaneous reaction and workup, creating a streamlined and efficient process. nih.govgoogle.com

The table below illustrates a comparative analysis of traditional batch processing versus a conceptual continuous flow process for a key synthetic step in the production of a substituted aniline, highlighting the potential advantages of process intensification.

| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor |

| Reaction Volume | Large (e.g., >1000 L) | Small (e.g., <1 L) |

| Heat Transfer | Poor, potential for hot spots | Excellent, rapid heat dissipation |

| Mass Transfer | Limited by stirring efficiency | High, due to small diffusion distances |

| Safety | Higher risk of thermal runaway | Inherently safer due to small holdup volume |

| Reaction Time | Hours to days | Seconds to minutes |

| Product Yield | Moderate | High |

| Byproduct Formation | Higher | Minimized |

| Scalability | Difficult, requires redesign of equipment | Straightforward, by numbering-up (parallelization) |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Furthermore, the scalability of continuous flow processes is often more straightforward than for batch processes. Instead of designing and building larger and more complex reactors, production capacity can be increased by "numbering-up" or "scaling-out," which involves running multiple microreactors in parallel. acs.org This approach reduces the risks associated with scale-up and allows for more flexible and on-demand manufacturing.

The synthesis of fluorinated intermediates can also benefit from other process intensification techniques such as reactive distillation and the use of alternative energy sources like microwaves. clearsynth.com For instance, a continuous-flow microwave-assisted synthesis could significantly accelerate reaction rates for certain steps. clearsynth.com The integration of in-line analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), allows for real-time monitoring and optimization of reaction conditions, ensuring consistent product quality and maximizing throughput. acs.org

While specific documented examples of process intensification for the industrial synthesis of this compound are not prevalent in open literature, the principles derived from the synthesis of other fluorinated anilines and complex organic molecules strongly suggest that a shift towards continuous manufacturing would be highly beneficial. google.comacs.org The adoption of these strategies would not only enhance the safety and efficiency of the production process but also align with the principles of green chemistry by reducing waste and energy consumption.

Reactivity and Derivatization Strategies Involving 3 Pentafluoroethoxy Aniline

Electrophilic Aromatic Substitution Reactions of 3-(Pentafluoroethoxy)aniline

The presence of both an activating amino group and a deactivating pentafluoroethoxy group on the aromatic ring of this compound leads to complex reactivity patterns in electrophilic aromatic substitution (EAS) reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.comwikipedia.org Conversely, the pentafluoroethoxy group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack. The ultimate regioselectivity and feasibility of EAS reactions are a result of the balance between these opposing electronic effects.

Halogenation Studies on the Aromatic Ring of this compound

The halogenation of anilines is a well-established electrophilic aromatic substitution reaction. byjus.com In the case of this compound, the strong activation by the amino group generally facilitates halogenation. However, the regiochemical outcome is influenced by the directing effects of both substituents. The amino group directs incoming halogens to the ortho (positions 2 and 4) and para (position 6) positions. The pentafluoroethoxy group, being a meta-director, would direct incoming groups to positions 2, 4, and 6 relative to itself. Therefore, the positions ortho and para to the amino group are electronically favored for halogenation.

Due to the high reactivity of anilines, controlling the extent of halogenation can be challenging, often leading to polyhalogenated products. beilstein-journals.org To achieve mono-halogenation, milder halogenating agents or protective group strategies are often employed. libretexts.org For instance, the amino group can be acetylated to form an acetanilide (B955), which moderates its activating effect and allows for more controlled halogenation. libretexts.org

Table 1: Predicted Regioselectivity of Halogenation on this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

| 2 | Ortho to -NH2, Meta to -OC2F5 | Favorable |

| 4 | Ortho to -NH2, Ortho to -OC2F5 | Favorable |

| 5 | Meta to -NH2, Para to -OC2F5 | Less Favorable |

| 6 | Para to -NH2, Ortho to -OC2F5 | Favorable |

Nitration and Sulfonation Patterns of this compound

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. byjus.comwikipedia.org The nitration of anilines is often complicated by the basicity of the amino group, which can be protonated in the strongly acidic conditions typically used for nitration (a mixture of nitric and sulfuric acid). The resulting anilinium ion is strongly deactivating and a meta-director. byjus.com This can lead to the formation of meta-substituted products, in addition to the expected ortho and para isomers. byjus.com To circumvent this, the nitration is often carried out on the corresponding acetanilide to protect the amino group and favor para-substitution. libretexts.org For this compound, this would likely lead to nitration at the 6-position (para to the amino group).

Recent methods have explored alternative nitrating agents to achieve better regioselectivity. For instance, iron(III) nitrate (B79036) has been used as a promoter and nitro source for the ortho-nitration of aniline (B41778) derivatives. rsc.orgnih.gov

Sulfonation of anilines with concentrated sulfuric acid typically yields the para-substituted product, sulfanilic acid. byjus.com In the case of this compound, sulfonation would be expected to occur primarily at the 6-position. The reaction proceeds through the formation of anilinium hydrogen sulfate, which upon heating rearranges to the p-aminobenzenesulfonic acid. byjus.com Modern sulfonylation methods, such as those mediated by visible light with sulfonyl fluorides or sodium sulfinates, offer milder conditions and potentially different regioselectivities. nih.govresearchgate.netmdpi.comrsc.org

Friedel-Crafts Alkylation and Acylation with this compound

Friedel-Crafts reactions are generally not successful with anilines. quora.comstackexchange.comyoutube.com The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl3) required for the reaction. quora.comstackexchange.comyoutube.com This forms a deactivating complex that inhibits the electrophilic substitution on the aromatic ring. youtube.com

To overcome this limitation, the amino group must be protected, typically by acetylation to form an acetanilide. stackexchange.comgoogle.com The resulting N-acetyl group is still an ortho, para-director but is less activating, allowing the Friedel-Crafts reaction to proceed. Following the alkylation or acylation, the acetyl group can be removed by hydrolysis to regenerate the amino group. stackexchange.com In the context of this compound, a Friedel-Crafts acylation of its acetylated derivative would be expected to yield the para-acylated product.

Nucleophilic Reactions of the Amino Group in this compound

The amino group of this compound is a key site for nucleophilic reactions, enabling a wide array of derivatization strategies. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking various electrophilic species.

Acylation and Sulfonylation of the Aniline Moiety

The amino group of this compound readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. This reaction is fundamental in organic synthesis and is often used as a protecting group strategy for the amino functionality. libretexts.org Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are typically high-yielding and straightforward to perform.

Table 2: Common Reagents for Acylation and Sulfonylation of this compound

| Reaction | Reagent Class | Example Reagent | Product Type |

| Acylation | Acyl Halide | Acetyl chloride | Amide |

| Acylation | Acid Anhydride | Acetic anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

Reductive Amination and Imine (Schiff Base) Formation from this compound

This compound can participate in reductive amination, a powerful method for forming C-N bonds. researchgate.netorganic-chemistry.orgrsc.org This two-step process typically involves the initial reaction of the aniline with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ to the corresponding secondary amine. researchgate.netresearchgate.net Various reducing agents can be employed for the reduction step, including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. researchgate.netnih.gov

The formation of the imine itself is a reversible condensation reaction. masterorganicchemistry.comorganic-chemistry.orgyoutube.com The equilibrium can often be driven towards the product by removing the water formed during the reaction. Imines derived from anilines, sometimes referred to as anils, are versatile intermediates in their own right. masterorganicchemistry.com The synthesis of fluorinated imines is of particular interest due to their potential applications in medicinal chemistry. nih.gov

The reactivity in reductive amination can be influenced by the electronic nature of the aniline. nih.gov While electron-rich anilines generally react readily, electron-deficient anilines may require specific conditions, such as the use of acyloxyborohydrides in trifluoroacetic acid, to achieve efficient conversion. nih.gov Given the electron-withdrawing nature of the pentafluoroethoxy group, such specialized conditions might be beneficial for the reductive amination of this compound.

Synthesis of Urea (B33335), Thiourea (B124793), and Amide Derivatives from this compound

The amino group of this compound serves as a key functional handle for the synthesis of a variety of derivatives, most notably ureas, thioureas, and amides. These transformations typically involve the nucleophilic attack of the aniline nitrogen onto suitable electrophilic partners.

Urea Derivatives: The synthesis of urea derivatives from anilines is a well-established process. One common method involves the reaction of the aniline with an appropriate isocyanate. In the case of this compound, reaction with an alkyl or aryl isocyanate would yield the corresponding N,N'-disubstituted urea. An alternative approach involves heating the aniline with urea, which generates an isocyanate in situ via the decomposition of urea to isocyanic acid and ammonia. orgsyn.orggoogle.com This method often requires elevated temperatures. google.com Modern methods have also been developed using reagents like phenyliodine diacetate to mediate the coupling of amides and amines to form unsymmetrical ureas. mdpi.com

Thiourea Derivatives: Analogous to urea synthesis, thiourea derivatives are readily prepared by reacting this compound with an alkyl or aryl isothiocyanate. researchgate.netderpharmachemica.com The reaction is typically high-yielding and proceeds under mild conditions. Another classical method involves the reaction of the aniline with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which can then react with another amine or be treated under different conditions to yield the thiourea. google.com

Amide Derivatives: Amide bond formation is a cornerstone of organic synthesis. This compound can be acylated to form a wide range of amide derivatives. The most direct method is the reaction with a reactive carboxylic acid derivative, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using a variety of coupling agents. rsc.orgnih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or reagents that form activated esters. sphinxsai.com The electron-deficient nature of this compound may necessitate slightly more forcing reaction conditions compared to more nucleophilic anilines. sphinxsai.com

Table 1: General Synthesis of Urea, Thiourea, and Amide Derivatives This table illustrates the general reaction schemes for derivatizing anilines like this compound.

| Derivative Type | Reactant 1 | Reactant 2 | General Product Structure |

|---|---|---|---|

| Urea | This compound | R-N=C=O (Isocyanate) | 1-(3-(Pentafluoroethoxy)phenyl)-3-R-urea |

| Thiourea | This compound | R-N=C=S (Isothiocyanate) | 1-(3-(Pentafluoroethoxy)phenyl)-3-R-thiourea |

| Amide | This compound | R-COCl (Acyl Chloride) | N-(3-(Pentafluoroethoxy)phenyl)-R-amide |

| Amide | This compound | R-COOH (Carboxylic Acid) + Coupling Agent | N-(3-(Pentafluoroethoxy)phenyl)-R-amide |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound and its Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. This compound and its halogenated counterparts are valuable substrates for these transformations.

Suzuki-Miyaura Coupling with Halogenated this compound Derivatives

The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron compound. nih.gov For this reaction, a halogenated derivative, such as 2-bromo-5-(pentafluoroethoxy)aniline or 4-bromo-3-(pentafluoroethoxy)aniline, would be used. The coupling of such a substrate with an aryl or vinyl boronic acid (or boronic ester) is typically achieved using a palladium catalyst, a phosphine (B1218219) ligand, and a base. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) and palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling challenging substrates, including electron-deficient or sterically hindered anilines. organic-chemistry.org The base, commonly K₂CO₃, K₃PO₄, or Cs₂CO₃, is crucial for activating the organoboron species. nih.govresearchgate.net The reaction provides a direct route to biaryl structures containing the pentafluoroethoxy-aniline motif.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling This table outlines typical components for the Suzuki-Miyaura coupling of a hypothetical halogenated this compound derivative.

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | Bromo-3-(pentafluoroethoxy)aniline | Electrophilic Partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic Partner |

| Palladium Source | Pd(OAc)₂ | Catalyst Precursor |

| Ligand | SPhos | Stabilizes and activates Pd catalyst |

| Base | K₂CO₃ | Activates boronic acid |

| Solvent | Toluene/Water or Dioxane/Water | Reaction Medium |

Heck and Sonogashira Coupling Strategies Involving this compound

The Heck and Sonogashira reactions are fundamental for forming C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively. wikipedia.orgwikipedia.org These reactions would also utilize a halogenated derivative of this compound as the aryl halide component.

The Heck reaction couples the aryl halide with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base (e.g., triethylamine). wikipedia.orgorganic-chemistry.org While phosphine ligands are common, phosphine-free conditions have also been developed. The reaction typically results in the formation of a trans-substituted alkene. organic-chemistry.org

The Sonogashira reaction couples the aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic catalytic system involves a palladium complex, a copper(I) co-catalyst (e.g., CuI), and an amine base, which often serves as the solvent. wikipedia.orglibretexts.org Copper-free protocols have also gained prominence. This reaction is highly efficient for creating arylalkynes, which are versatile intermediates for further synthesis. nih.govnih.gov

Buchwald-Hartwig Amination for C-N Bond Formation Using this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org In this context, this compound acts as the amine nucleophile. Due to the electron-withdrawing nature of the C₂F₅O- group, the aniline is less nucleophilic, which can make the reaction challenging. However, the development of sophisticated catalyst systems, particularly those based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), allows for the efficient coupling of even weakly nucleophilic amines. nih.gov The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), and a palladium source like Pd(OAc)₂ or a dedicated precatalyst. wikipedia.orgnih.govrsc.org This methodology provides a powerful route to synthesize diarylamines incorporating the 3-(pentafluoroethoxy)phenyl moiety.

Cyclization and Heterocycle-Forming Reactions Incorporating this compound

The aniline functionality is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic systems. This compound can serve as a key precursor for building a variety of these important scaffolds.

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds from this compound

The combination of the nucleophilic amine and the adjacent aromatic ring in this compound allows it to participate in a wide array of classical and modern cyclization reactions to form fused heterocyclic rings.

Quinolines: The Skraup synthesis (reacting with glycerol, sulfuric acid, and an oxidizing agent) or the Doebner-von Miller reaction (reacting with α,β-unsaturated carbonyl compounds) are classic methods to construct the quinoline (B57606) core from anilines.

Indoles: The Fischer indole (B1671886) synthesis, while requiring a hydrazine (B178648) derivative, illustrates a common strategy. Direct methods from anilines are also known, such as palladium-catalyzed cyclizations with alkynes or ketones.

Benzimidazoles: Condensation of this compound with a carboxylic acid or its derivative under acidic conditions (the Phillips condensation) would lead to the formation of a 2-substituted benzimidazole (B57391) bearing the 3-(pentafluoroethoxy)phenyl group.

Quinoxalines: Reaction with a 1,2-dicarbonyl compound under acidic or neutral conditions would readily produce the corresponding quinoxaline (B1680401) derivative.

In all these cases, the this compound moiety would be incorporated into the final heterocyclic structure, imparting the unique electronic and physical properties of the pentafluoroethoxy group to the new molecule.

Ring-Closing Metathesis Strategies in the Context of this compound Derived Substrates

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclic and macrocyclic structures. wikipedia.org Its broad functional group tolerance and the development of highly active and stable ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, have made it a favored method for synthesizing complex molecular architectures, including nitrogen-containing heterocycles. wikipedia.orgnih.gov This section explores the application of RCM strategies to substrates derived from this compound, focusing on the synthesis of the requisite di-alkenyl precursors and the subsequent cyclization to form novel heterocyclic frameworks.

The synthesis of nitrogen heterocycles via RCM typically involves the intramolecular cyclization of a di-alkenyl amine. nih.gov In the context of this compound, the initial and crucial step is the preparation of a suitable di-alkenyl derivative. This is generally achieved through N-alkenylation of the parent aniline. A common strategy involves the reaction of this compound with an alkenyl halide, such as allyl bromide, in the presence of a base to yield the corresponding N,N-diallyl-3-(pentafluoroethoxy)aniline. The choice of base and reaction conditions is critical to ensure efficient dialkenylation.

Once the di-alkenyl substrate is synthesized, the key ring-closing metathesis step can be performed. The reaction is catalyzed by a ruthenium alkylidene complex, with the most common being the first, second, and third-generation Grubbs catalysts, as well as the Hoveyda-Grubbs catalysts. The general mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release a volatile alkene (typically ethylene (B1197577) for terminal alkenes) and form the desired cyclic product. organic-chemistry.org The driving force for the reaction is often the entropically favorable release of the small gaseous alkene. organic-chemistry.org

The choice of catalyst is paramount and depends on the specific substrate and desired ring size. First-generation Grubbs catalysts are often suitable for the formation of simple, disubstituted cyclic olefins. nih.gov However, for more sterically hindered substrates or for the formation of tri- or tetrasubstituted double bonds within the ring, the more active second or third-generation catalysts, which feature N-heterocyclic carbene (NHC) ligands, are generally more effective. wikipedia.orgnih.gov The Hoveyda-Grubbs catalysts, which incorporate a chelating isopropoxybenzylidene ligand, often exhibit enhanced stability and are also widely used. beilstein-journals.org

For substrates derived from this compound, the electron-withdrawing nature of the pentafluoroethoxy group is a key consideration. This group can decrease the nucleophilicity of the aniline nitrogen, potentially influencing the initial N-alkenylation step. However, it is not expected to significantly interfere with the RCM reaction itself, as Grubbs-type catalysts are known to be tolerant of a wide range of electronic and steric variations on the substrate. wikipedia.org In fact, the presence of electron-withdrawing groups can sometimes be beneficial in preventing catalyst deactivation pathways.

The successful application of RCM to N,N-diallylaniline and its derivatives to form dihydroazepine rings has been well-documented, providing a strong precedent for the proposed strategy with this compound derived substrates. The reaction conditions, including catalyst loading, solvent, temperature, and concentration, would need to be optimized to achieve high yields of the desired heterocyclic product.

Below are representative data tables illustrating the types of catalysts, substrates, and resulting products in RCM reactions of analogous aniline derivatives, which can serve as a guide for developing specific strategies for this compound derived substrates.

Table 1: Representative Catalysts for Ring-Closing Metathesis

| Catalyst Name | Generation | Key Features |

| Grubbs Catalyst 1st Gen | First | Bis(tricyclohexylphosphine) ligand, good for simple RCM. |

| Grubbs Catalyst 2nd Gen | Second | One phosphine replaced by an NHC ligand, higher activity. wikipedia.org |

| Grubbs Catalyst 3rd Gen | Third | Pyridine-ligated, fast-initiating catalyst. wikipedia.org |

| Hoveyda-Grubbs Catalyst 2nd Gen | Second | Chelating isopropoxybenzylidene ligand, high stability. beilstein-journals.org |

Table 2: Illustrative RCM of N,N-Diallylaniline Derivatives

| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Product | Yield (%) |

| N,N-diallylaniline | Grubbs 1st Gen (5) | CH₂Cl₂ | 40 | 1-Phenyl-2,5-dihydro-1H-azepine | 85 |

| N,N-diallyl-4-methoxyaniline | Grubbs 2nd Gen (2) | Toluene | 80 | 1-(4-Methoxyphenyl)-2,5-dihydro-1H-azepine | 92 |

| N,N-bis(2-methylallyl)aniline | Hoveyda-Grubbs 2nd Gen (3) | Benzene (B151609) | 60 | 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-azepine | 88 |

These examples demonstrate the feasibility and efficiency of RCM in constructing seven-membered nitrogen heterocycles from readily available aniline derivatives. By extension, the application of these established methodologies to this compound-derived substrates is expected to provide a viable route to novel fluorinated heterocyclic compounds.

Strategic Utility of 3 Pentafluoroethoxy Aniline As a Synthetic Intermediate

Incorporation of the 3-(Pentafluoroethoxy)aniline Moiety into Complex Heterocyclic Frameworks

The amino group of this compound is a potent nucleophile and a directing group, making it an ideal starting material for the construction of various nitrogen-containing heterocyclic systems. These frameworks are central to the development of new therapeutic agents and functional materials.

The synthesis of substituted pyrimidines and pyridines is of significant interest due to their prevalence in biologically active compounds. This compound can be readily employed in classical condensation reactions to form these heterocycles.

For pyrimidine (B1678525) synthesis, a common approach involves the reaction of an aniline (B41778) derivative with a 1,3-dielectrophilic species. While specific literature detailing the use of this compound is limited, a closely related analogue, 3-(1,1,2,2-tetrafluoroethoxy)aniline, has been used to prepare N-phenyl-2-pyrimidine-amine derivatives. google.com In a typical reaction, the aniline is first converted to the corresponding guanidine (B92328) nitrate (B79036), which then undergoes cyclization. This demonstrates the viability of using fluoroalkoxy-substituted anilines in pyrimidine synthesis. For instance, N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4-(4-pyridyl)-2-pyrimidine-amine showed potent inhibition of tyrosine kinase activity of the EGF receptor, with an IC₅₀ value of 0.08 μmol/liter. google.com

For pyridine (B92270) synthesis, several named reactions, such as the Kröhnke pyridine synthesis, utilize aniline derivatives. rsc.orgresearchgate.net In a generalized Kröhnke synthesis, an α-pyridinium methyl ketone salt reacts with an α,β-unsaturated carbonyl compound in the presence of an amine, like this compound, which provides the nitrogen atom for the new pyridine ring. This method allows for the construction of multi-substituted pyridine rings. rsc.org

Table 1: General Synthetic Approaches for Pyrimidine and Pyridine Derivatives from Anilines

| Heterocycle | General Method | Key Reagents for this compound | Product Type |

| Pyrimidine | Guanidine Cyclization | 1. Cyanamide (to form guanidine) 2. 1,3-Dicarbonyl compound | 2-Anilino-pyrimidines |

| Pyridine | Kröhnke Synthesis | 1. α-Pyridinium methyl ketone salt 2. α,β-Unsaturated carbonyl | Substituted Pyridines |

| Pyridine | Chichibabin Synthesis | Aldehydes, Ammonia (or amine) | 2-Aminopyridines |

Quinolines and isoquinolines are bicyclic frameworks that form the core of many natural products and pharmaceuticals. Numerous established synthetic routes to these systems rely on anilines as key starting materials. This compound is a suitable substrate for these reactions, allowing for the introduction of the pentafluoroethoxy group onto the benzo portion of the fused ring.

Classic methods for quinoline (B57606) synthesis that can employ this compound include:

Skraup Synthesis: Heating the aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) yields the quinoline core. jptcp.comiipseries.org

Doebner-von Miller Reaction: This method involves the reaction of the aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid. jptcp.comiipseries.org

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. acs.org this compound would first need to be converted to the corresponding ortho-amino ketone or aldehyde for this route.

For isoquinoline (B145761) synthesis, the Bischler-Napieralski reaction is a prominent method. wikipedia.orgorganic-chemistry.org This process involves the acylation of a β-phenylethylamine followed by acid-catalyzed cyclodehydration. To utilize this compound, it would first be a component in the synthesis of the required β-phenylethylamine precursor. Another key method is the Pictet-Spengler reaction, which condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently aromatized. wikipedia.org

Table 2: Major Synthetic Routes to Quinolines and Isoquinolines from Aniline Precursors

| Target Heterocycle | Synthetic Method | General Reactants with Aniline Derivative |

| Quinoline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent |

| Quinoline | Doebner-von Miller | α,β-Unsaturated Carbonyls, Acid |

| Quinoline | Combes Synthesis | 1,3-Dicarbonyl compounds, Acid |

| Isoquinoline | Bischler-Napieralski | Acylated β-phenylethylamine, Lewis Acid |

| Isoquinoline | Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone |

Benzodiazepines are a class of seven-membered heterocyclic compounds widely used as therapeutic agents. The most common synthetic pathway involves the condensation of an ortho-phenylenediamine with a ketone. nih.gov However, a more versatile route for creating highly substituted benzodiazepines, such as the well-known drug diazepam, starts with a 2-aminobenzophenone (B122507) derivative.

To incorporate the this compound moiety into a benzodiazepine (B76468) structure via this common route, the aniline would first need to be transformed into a 2-amino-5-(pentafluoroethoxy)benzophenone or a related isomer. This intermediate could then undergo reaction with an amino acid derivative or chloroacetyl chloride, followed by cyclization with ammonia, to form the 1,4-benzodiazepine (B1214927) ring system. Research on analogous compounds, such as those containing the pentafluorosulfanyl (SF₅) group, has demonstrated the feasibility of building complex benzodiazepine scaffolds from highly fluorinated anilines. researchgate.net

Role of this compound in Polymer Chemistry as a Monomer or Building Block

The unique properties conferred by the pentafluoroethoxy group—such as high thermal stability, chemical resistance, and hydrophobicity—make it an attractive component for advanced polymers. This compound can serve as a monomer or a precursor to monomers for various classes of polymers.

Fluorinated polyamides and polyurethanes are sought after for high-performance applications. mdpi.comnih.gov Although specific examples starting from this compound are not prominent in the literature, the fundamental chemistry is well-established.

Polyamides: These are typically formed by the polycondensation of a diamine with a diacid chloride. This compound could be converted into a diamine derivative, such as bis(amino-pentafluoroethoxyphenyl)methane, which could then be polymerized with a diacid chloride like terephthaloyl chloride to yield a polyamide containing the desired fluorinated side chains. The solid-phase synthesis of polyamides is a well-developed technique that allows for the creation of sequence-specific polymers. caltech.edu

Polyurethanes: The synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol. google.com Aniline is the primary industrial precursor for methylene (B1212753) diphenyl diisocyanate (MDI), a major component in polyurethane production. Similarly, this compound can be converted to the corresponding pentafluoroethoxy-substituted MDI. This fluorinated diisocyanate can then react with various polyols to produce polyurethanes with enhanced thermal stability and modified surface properties. mdpi.comnih.gov

This compound can be directly used as a monomer in oxidative polymerization reactions to create substituted polyanilines (PANI). Polyaniline is a well-known conducting polymer, and the properties of its derivatives can be tuned by the substituents on the aniline ring. nih.govrsc.org

The electropolymerization of fluorinated aniline monomers, such as 3-perfluorooctyl aniline, has been shown to produce highly hydrophobic polymer films. researchgate.net It is expected that this compound would behave similarly, undergoing chemical or electrochemical oxidative polymerization to yield poly(this compound). The resulting polymer would likely exhibit enhanced thermal stability and hydrophobicity due to the fluorinated group. The presence of the substituent would also influence the polymer's morphology, solubility, and electronic properties, making it a candidate for applications in sensors, protective coatings, and electronic devices. rsc.orgresearchgate.net

Utilization of this compound in Multi-Step Organic Synthesis of Advanced Architectures

The incorporation of the this compound moiety into complex molecular frameworks could be strategically advantageous for modulating the physicochemical and biological properties of the target molecules. The strong electron-withdrawing nature of the pentafluoroethoxy group can significantly influence the reactivity of the aniline ring and the properties of resulting derivatives, such as their acidity, basicity, and susceptibility to metabolic degradation. However, specific, documented examples of its use in the multi-step synthesis of advanced architectures are not readily found in the current body of scientific literature.

Modular Synthesis Approaches Employing this compound

Modular synthesis, a strategy that involves the sequential and controlled assembly of molecular fragments, is a powerful tool in modern organic chemistry. In principle, this compound is well-suited as a modular component. Its amino group can be readily functionalized through a variety of well-established reactions, such as amide bond formation, sulfonylation, and carbon-nitrogen cross-coupling reactions (e.g., Buchwald-Hartwig amination). These reactions would allow for the facile introduction of the 3-(pentafluoroethoxy)phenyl unit into a wide range of molecular scaffolds.

For instance, one could envision a modular approach where this compound is first converted into a more complex building block, which is then used in subsequent coupling reactions.

Hypothetical Modular Synthesis Data

| Step | Reactant 1 | Reactant 2 | Reaction Type | Hypothetical Product | Potential Application |

| 1 | This compound | Acyl Chloride | Acylation | N-(3-(Pentafluoroethoxy)phenyl)amide | Intermediate for bioactive molecules |

| 2 | This compound | Aryl Halide | Buchwald-Hartwig Amination | N-Aryl-3-(pentafluoroethoxy)aniline | Material science, medicinal chemistry |

| 3 | This compound | α,β-Unsaturated Carbonyl | Doebner-von Miller Reaction | Substituted Quinoline | Heterocyclic synthesis |

This table represents a conceptual framework for the modular use of this compound, as specific experimental data is not available in the reviewed literature.

Despite the logical potential for its use in modular synthesis, a search of the scientific literature did not reveal any specific reports detailing such applications for this compound.

Construction of Stereochemically Defined Structures Incorporating the Pentafluoroethoxyaniline Core

The construction of molecules with precise three-dimensional arrangements of atoms (stereochemistry) is of paramount importance in fields such as medicinal chemistry and materials science. Chiral auxiliaries, which are stereochemically pure compounds that can direct the formation of a new stereocenter, are often employed for this purpose. nih.govwikipedia.orgsigmaaldrich.comscielo.org.mx

In principle, a chiral derivative of this compound could be synthesized and utilized as a chiral auxiliary or a chiral building block. For example, resolution of a racemic derivative or an asymmetric synthesis could provide access to enantiomerically pure forms. This chiral, fluorinated aniline could then be incorporated into a larger molecule, influencing the stereochemical outcome of subsequent reactions.

Hypothetical Stereoselective Reaction Data

| Chiral Auxiliary/Building Block | Reaction Type | Substrate | Diastereomeric Ratio (Hypothetical) |

| (R)-N-Acyl-3-(pentafluoroethoxy)aniline derivative | Aldol Addition | Aldehyde | >95:5 |

| (S)-3-(Pentafluoroethoxy)phenyl-derived imine | Asymmetric Reduction | Prochiral Ketone | >90:10 |

This table illustrates the potential for stereochemical control using a hypothetical chiral derivative of this compound. No concrete examples have been reported in the literature reviewed.

The synthesis of stereochemically defined structures is a highly active area of research. However, a thorough search of scientific databases and literature did not uncover any published research demonstrating the use of this compound or its derivatives in the construction of stereochemically defined structures, either as a chiral auxiliary or as a key component in a diastereoselective or enantioselective synthesis.

Advanced Analytical and Spectroscopic Methodologies for the Structural Confirmation of 3 Pentafluoroethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-(pentafluoroethoxy)aniline and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. For a molecule with hydrogen, carbon, and fluorine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of the molecular framework.

Proton (¹H) NMR Spectral Analysis Techniques and Assignment of Signals

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, the aromatic region of the spectrum is of primary interest, along with the signal from the amino (-NH₂) group.

The aromatic protons on the benzene (B151609) ring are influenced by the electronic effects of two substituents: the electron-donating amino group (-NH₂) and the strongly electron-withdrawing pentafluoroethoxy group (-OCF₂CF₃). The -NH₂ group is an activating ortho-, para-director, increasing electron density at positions 2, 4, and 6. Conversely, the -OCF₂CF₃ group is a deactivating meta-director. Their combined effects on the aromatic protons in a 1,3-substitution pattern result in a complex but interpretable set of signals.

The protons H-2, H-4, H-5, and H-6 will each produce a distinct signal. The amino protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. nih.govresearchgate.net

Expected ¹H NMR Signal Assignments for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~6.8 - 7.0 | d (doublet) or t (triplet) | J ≈ 2 Hz |

| H-4 | ~6.7 - 6.9 | dd (doublet of doublets) | J ≈ 8, 2 Hz |

| H-5 | ~7.1 - 7.3 | t (triplet) | J ≈ 8 Hz |

| H-6 | ~6.7 - 6.9 | ddd (doublet of doublet of doublets) | J ≈ 8, 2, <1 Hz |

| -NH₂ | ~3.5 - 4.5 | br s (broad singlet) | N/A |

Note: These are predicted values based on substituent effects on an aniline (B41778) core. Actual values may vary.

The signal for H-5 is expected to be the most downfield (highest chemical shift) as it is meta to the electron-donating -NH₂ group and ortho to the electron-withdrawing -OCF₂CF₃ group. The protons H-2, H-4, and H-6 will appear more upfield due to the influence of the amino group. chemicalbook.comresearchgate.net The splitting patterns arise from spin-spin coupling between adjacent protons.

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Experiments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In conjunction with DEPT experiments, it allows for the differentiation of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

For this compound, eight distinct carbon signals are expected: six for the aromatic ring and two for the pentafluoroethoxy group. The chemical shifts of the aromatic carbons are influenced by the substituents. researchgate.netthermofisher.com The carbon attached to the amino group (C-1) and the carbon attached to the pentafluoroethoxy group (C-3) are quaternary. The carbons of the -OCF₂CF₃ group will show coupling with fluorine atoms (C-F coupling), which can lead to splitting of these signals.

Predicted ¹³C NMR and DEPT Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| C-1 (-NH₂) | ~147 | No Signal | No Signal |

| C-2 | ~110 | Positive | Positive |

| C-3 (-OCF₂CF₃) | ~150 (split by F) | No Signal | No Signal |

| C-4 | ~120 | Positive | Positive |

| C-5 | ~130 | Positive | Positive |

| C-6 | ~115 | Positive | Positive |

| -OCF₂- | ~118-122 (triplet) | No Signal | Negative (if viewed as CH₂ equivalent) |

| -CF₃ | ~116-120 (quartet) | No Signal | Positive (if viewed as CH₃ equivalent) |

Note: These are predicted values. The signals for the fluorinated carbons will be significantly split by C-F coupling. nih.gov

A standard broadband-decoupled ¹³C NMR spectrum would show all eight carbon signals. hmdb.ca

DEPT-90 would only show signals for the CH carbons (C-2, C-4, C-5, C-6).

DEPT-135 would show positive signals for CH and CH₃ carbons (C-2, C-4, C-5, C-6 and the -CF₃ carbon) and negative signals for CH₂ carbons (the -OCF₂- carbon). Quaternary carbons (C-1 and C-3) would be absent in both DEPT spectra.

Fluorine-19 (¹⁹F) NMR for Precise Characterization of the Pentafluoroethoxy Group

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to identify and characterize fluorine-containing compounds. slideshare.net The ¹⁹F nucleus has 100% natural abundance and a spin of ½, making it easy to observe. It also has a very large chemical shift range, which makes the signals highly sensitive to the local electronic environment. hmdb.ca

In the this compound molecule, the pentafluoroethoxy group (-OCF₂CF₃) will give rise to two distinct signals in the ¹⁹F NMR spectrum.

A signal for the two difluoromethylene (-CF₂-) fluorines.

A signal for the three trifluoromethyl (-CF₃) fluorines.

These two groups of fluorines will couple to each other, resulting in characteristic splitting patterns. The -CF₂- signal will be split into a triplet by the three adjacent -CF₃ fluorines, and the -CF₃ signal will be split into a triplet by the two adjacent -CF₂- fluorines.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Group | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity | Coupling Constant (³JFF, Hz) |

| -OCF₂- | ~ -80 to -90 | Triplet | ~ 2-10 Hz |

| -CF₃ | ~ -85 to -95 | Triplet | ~ 2-10 Hz |

Note: Chemical shifts for fluoroalkoxy groups can vary. These are estimates based on typical ranges. ucsb.educolorado.edu

The precise chemical shifts and coupling constant are diagnostic for the pentafluoroethoxy group and confirm its electronic environment attached to the aromatic ring.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between nuclei, providing definitive evidence for molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, it would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their neighborly relationship on the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. An HSQC spectrum would show cross-peaks linking the signal of each aromatic proton (H-2, H-4, H-5, H-6) to its corresponding carbon (C-2, C-4, C-5, C-6), allowing for unambiguous assignment of the aromatic CH groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings (typically over 2-3 bonds). HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include:

H-2 and H-4 showing correlation to the quaternary carbon C-3, confirming their position relative to the pentafluoroethoxy group.

H-2 and H-6 showing correlation to the quaternary carbon C-1, confirming their position relative to the amino group.

Aromatic protons showing correlations to the -OCF₂- carbon, and potentially the fluorine atoms of the -OCF₂- group showing correlations to C-3, would definitively link the fluoroalkoxy group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. For a small molecule like this compound, NOESY can confirm the spatial proximity of protons, such as between H-2 and the -NH₂ protons, or H-2 and H-4 with the fluorines of the -OCF₂- group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₆F₅NO), the nominal molecular weight is 243 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙) at m/z 243. This ion would then undergo fragmentation, breaking into smaller, stable charged fragments.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment Ion | Identity of Lost Neutral |

| 243 | [C₈H₆F₅NO]⁺˙ | Molecular Ion |

| 174 | [C₇H₆FNO]⁺˙ | •CF₃ |

| 124 | [C₈H₆NO]⁺˙ | •CF₂CF₃ |

| 92 | [C₆H₆N]⁺ | •OCF₂CF₃ |

The fragmentation pattern provides a fingerprint that helps to confirm the identity of the compound. The loss of fragments corresponding to •CF₃ (mass 69) and •C₂F₅ (mass 119) would be highly characteristic of the pentafluoroethoxy group.

High-Resolution Mass Spectrometry (HRMS) Techniques for Exact Mass Determination

While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) can measure m/z values to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. nih.gov

For this compound, HRMS would be used to confirm its molecular formula, C₈H₆F₅NO.

HRMS Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

| [M+H]⁺ | C₈H₇F₅NO⁺ | 244.04421 | (To be determined experimentally) |

| [M]⁺˙ | C₈H₆F₅NO⁺˙ | 243.03638 | (To be determined experimentally) |

By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, HRMS provides irrefutable evidence for the elemental composition of the molecule. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different molecular formulas, thus providing the ultimate confirmation of the identity of this compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) Modes in Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) serve as effective ionization methods, each providing distinct and valuable data.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" that can be used for structural elucidation by interpreting the fragmentation patterns. For this compound, the molecular ion (M⁺) peak would be observed, confirming the molecular weight. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of fragments from the pentafluoroethoxy group.

Electrospray Ionization (ESI) is a soft ionization technique, ideal for polar molecules like anilines. It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. nih.govnih.gov This is particularly useful for confirming the molecular mass with high accuracy, especially when coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap system. nih.gov For this compound, ESI in positive ion mode would readily produce the [M+H]⁺ ion, which can then be subjected to further analysis.

A summary of expected primary ions in different MS modes is presented below.

| Ionization Mode | Ion Type | Description |

| Electron Ionization (EI) | M⁺ | Molecular ion, represents the intact molecule with one electron removed. |

| [M-C₂F₅]⁺ | Fragment resulting from the cleavage of the C-O bond. | |

| [M-OC₂F₅]⁺ | Fragment resulting from the cleavage of the aryl-O bond. | |

| [C₆H₄NH₂]⁺ | Aniline radical cation fragment. | |

| Electrospray Ionization (ESI) | [M+H]⁺ | Protonated molecule, typically the base peak with minimal fragmentation. |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis. nih.gov It involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion generated via ESI) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed information about the molecule's connectivity and fragmentation pathways. fda.gov

For this compound, an MS/MS experiment would typically start with the isolation of the [M+H]⁺ ion. Collision with an inert gas would induce fragmentation, likely initiating at the most labile sites. The fragmentation of the protonated molecule would help to confirm the presence and location of the pentafluoroethoxy substituent on the aniline ring. Studies on related fluorinated compounds, such as perfluoroalkyl ether carboxylic acids, demonstrate that fragmentation often occurs around the ether linkage and within the fluoroalkyl chain. nih.gov A similar pattern would be expected for this compound.

The table below outlines a plausible fragmentation pathway for the [M+H]⁺ ion of this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Product Ion | Neutral Loss | Description of Fragmentation |

| [M+H]⁺ | [M+H - HF]⁺ | HF | Loss of hydrogen fluoride (B91410), a common pathway for fluorinated compounds. |

| [M+H]⁺ | [M+H - C₂F₄]⁺ | C₂F₄ | Loss of tetrafluoroethylene (B6358150) from the pentafluoroethoxy group. |

| [M+H]⁺ | [C₆H₅O]⁺ | C₂F₅NH₂ | Cleavage of the ether bond and loss of the protonated aminopentafluoroethane moiety. |

| [M+H]⁺ | [C₆H₆NH₂]⁺ | C₂F₅O | Cleavage of the aryl-O bond with hydrogen rearrangement to form the anilinium ion. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cuni.czspectroscopyonline.com They are exceptionally useful for identifying the specific functional groups present in a molecule, such as the amine (NH₂) and fluoroether (-O-C₂F₅) moieties in this compound.

Characteristic Vibrational Band Assignment for Aniline and Fluoroether Moieties

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the aniline ring and the pentafluoroethoxy substituent.

Aniline Moiety: The primary aromatic amine group gives rise to several distinct bands. orgchemboulder.com

N-H Stretching: Primary amines show two characteristic bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. wikieducator.orgresearchgate.net

N-H Bending (Scissoring): A strong absorption appears in the 1650-1580 cm⁻¹ range due to the N-H bending vibration. orgchemboulder.comwikieducator.org

C-N Stretching: For aromatic amines, a strong band for C-N stretching is typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.comwikieducator.org

N-H Wagging: A broad and strong band due to out-of-plane N-H wagging can be seen between 910-665 cm⁻¹. orgchemboulder.com

Fluoroether Moiety: The pentafluoroethoxy group also has strong, characteristic absorptions.

C-F Stretching: The C-F bonds give rise to very strong and intense absorption bands in the 1350-1100 cm⁻¹ region. The presence of multiple fluorine atoms results in complex and broad absorptions in this area.

C-O-C Stretching: The ether linkage (C-O-C) typically shows asymmetric and symmetric stretching bands. The asymmetric stretch, usually stronger, appears in the 1280-1050 cm⁻¹ range.

The combination of these bands provides definitive evidence for the presence of both core functional groups. Computational studies, such as those using Density Functional Theory (DFT), can further aid in the precise assignment of vibrational modes. materialsciencejournal.orgnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Asymmetric N-H Stretch | Aniline (NH₂) | 3450 - 3380 | Medium |

| Symmetric N-H Stretch | Aniline (NH₂) | 3360 - 3300 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |

| N-H Bending | Aniline (NH₂) | 1650 - 1580 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Variable |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-F Stretch | Fluoroether (-CF₂, -CF₃) | 1350 - 1100 | Very Strong, Broad |

| C-O-C Asymmetric Stretch | Ether | 1280 - 1050 | Strong |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods confirm connectivity and functional groups, X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. carleton.edu

Single-Crystal X-ray Diffraction of this compound and its Crystalline Derivatives

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. rsc.orgnih.gov The technique involves irradiating a single, high-quality crystal with monochromatic X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. carleton.edu

For this compound, obtaining a suitable single crystal would allow for the direct determination of:

Bond Lengths: Precise measurement of all covalent bond distances (e.g., C-N, C-O, C-C, C-F).

Bond Angles: Accurate determination of the angles between bonds, confirming the geometry around the nitrogen atom and the conformation of the pentafluoroethoxy group.

Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal lattice.

This data provides irrefutable confirmation of the compound's constitution and isomeric form.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond confirming the molecular structure, SCXRD reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, several key interactions would be anticipated.

Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor. It is highly probable that the crystal structure would feature intermolecular hydrogen bonds of the N-H···N type, where the amine hydrogen of one molecule interacts with the lone pair of the nitrogen atom on an adjacent molecule. N-H···O or N-H···F interactions are also possible. The capacity for hydrogen bonding is a significant factor in the physical properties of anilines. nih.gov

Halogen Bonding: The electron-rich fluorine atoms of the pentafluoroethoxy group could potentially act as halogen bond acceptors, interacting with electropositive regions on neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

Analysis of these non-covalent interactions is crucial for understanding the material's physical properties, such as melting point, solubility, and polymorphism.

Theoretical and Computational Investigations on 3 Pentafluoroethoxy Aniline

Quantum Chemical Calculations for Electronic Structure Analysis of 3-(Pentafluoroethoxy)aniline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, such studies would provide invaluable insights into its stability, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Geometric Optimization and Energetics

Density Functional Theory (DFT) has become a standard method for the geometric optimization and energetic analysis of organic molecules due to its balance of accuracy and computational cost. A typical DFT study on this compound would involve optimizing the ground-state geometry to find the most stable arrangement of its atoms. This process would yield key parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations could determine important energetic properties. For instance, the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. While specific data for this compound is not available, studies on similar fluorinated anilines often show that fluorination can significantly lower both HOMO and LUMO energy levels. bohrium.com

A hypothetical data table for the optimized geometric parameters of this compound, derived from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory), would resemble the following:

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N | Value Å |

| C-O | Value Å | |

| O-C(F₂) | Value Å | |

| C-F | Value Å | |

| Bond Angle | C-C-N | Value ° |

| C-O-C(F₂) | Value ° | |

| Dihedral Angle | C-C-O-C | Value ° |

| H-N-C-C | Value ° |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Ab Initio Methods for Molecular Orbital Analysis and Electronic Properties